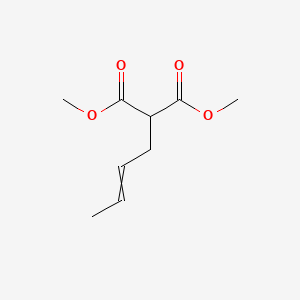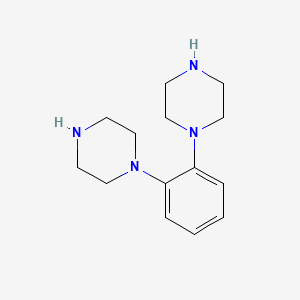
trans-3-(3-Furyl)acryloyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(Furan-3-yl)acryloyl chloride is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acryloyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Furan-3-yl)acryloyl chloride typically involves the reaction of furan derivatives with acryloyl chloride under specific conditions. One common method is the Friedel-Crafts acylation reaction, where furan reacts with acryloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods
Industrial production of (E)-3-(Furan-3-yl)acryloyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Furan-3-yl)acryloyl chloride undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the acryloyl chloride group can yield the corresponding alcohol.
Substitution: The chlorine atom in the acryloyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia, ethanol, or thiophenol.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: (E)-3-(Furan-3-yl)acrylic alcohol.
Substitution: Various substituted (E)-3-(Furan-3-yl)acryloyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(Furan-3-yl)acryloyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(Furan-3-yl)acryloyl chloride involves its reactivity with various nucleophiles and electrophiles. The acryloyl chloride group is highly reactive due to the presence of the electron-withdrawing chlorine atom, making it susceptible to nucleophilic attack. The furan ring can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A derivative of furan with two carboxylic acid groups.
3-(Furan-2-yl)propanoic acid: A furan derivative with a propanoic acid group.
2,5-Furandicarboxylic acid: Another furan derivative with carboxylic acid groups at positions 2 and 5.
Uniqueness
(E)-3-(Furan-3-yl)acryloyl chloride is unique due to the presence of both a furan ring and an acryloyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various types of reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C7H5ClO2 |
|---|---|
Molecular Weight |
156.56 g/mol |
IUPAC Name |
(E)-3-(furan-3-yl)prop-2-enoyl chloride |
InChI |
InChI=1S/C7H5ClO2/c8-7(9)2-1-6-3-4-10-5-6/h1-5H/b2-1+ |
InChI Key |
LHRMPWNUXGPPNK-OWOJBTEDSA-N |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)Cl |
Canonical SMILES |
C1=COC=C1C=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742598.png)


![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11742613.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742619.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742628.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742642.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742666.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11742672.png)
![Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-](/img/structure/B11742679.png)
![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11742680.png)
